molecular formula C26H25N5O4 B2737294 N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide CAS No. 1112433-26-7

N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide

Cat. No.: B2737294
CAS No.: 1112433-26-7
M. Wt: 471.517
InChI Key: LEHRTIWWWCIMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide” is a chemical compound with the molecular formula C26H25N5O4. It is a compound that is used in scientific research . The compound is also known by its CAS Number: 1112433-26-7.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: Cc1ccc (CC (=O)N2CCCC (COc3cccc (c3)C (=O)NC3CC3)C2)cc1 . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 471.517. The compound’s solubility in DMSO is unknown . For more detailed physical and chemical properties, it would be best to refer to a trusted chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Pharmacological Properties

Benzamide derivatives, including those with modifications on the piperidine ring, have been synthesized and evaluated for various pharmacological properties. For instance, studies have shown the synthesis of benzamide derivatives that act as selective serotonin 4 (5-HT4) receptor agonists, which may offer potential as novel prokinetic agents with reduced side effects. These compounds have been evaluated for their effects on gastrointestinal motility, demonstrating the potential to accelerate gastric emptying and increase the frequency of defecation, suggesting applications in treating gastrointestinal disorders (Sonda et al., 2004).

Novel Syntheses and Chemical Transformations

Research has also explored novel cyclization reactions of α-(N-acyl-hydroxyamino) acid esters to imidazolidine-4-one derivatives and the synthesis of several piperazinedione derivatives. Such studies contribute to the broader field of synthetic organic chemistry by providing new methods for constructing complex molecular architectures, which could be applicable in synthesizing related compounds (Shin et al., 1975).

Drug Design and Synthesis

Further research into benzamide derivatives has focused on designing and synthesizing orally active compounds with potential therapeutic applications. Studies have detailed the creation of derivatives with favorable pharmacological profiles for gastrointestinal motility, highlighting the significance of specific molecular modifications in enhancing oral bioavailability and therapeutic efficacy (Sonda et al., 2003).

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-34-20-7-5-6-19(17-20)31-24(32)21-10-9-18(25(33)35-2)16-22(21)28-26(31)30-14-12-29(13-15-30)23-8-3-4-11-27-23/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHRTIWWWCIMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.